

# A Technical Guide to the Spectroscopic Data of **p-Menthan-7-ol**

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## **Compound of Interest**

Compound Name: *p*-Menthan-7-ol

Cat. No.: B077357

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-Menthan-7-ol** (also known as 4-isopropylcyclohexylmethanol or Mayol), a monoterpenoid alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectral characteristics, the experimental protocols for obtaining this data, and a visualization of the analytical workflow. **p-Menthan-7-ol** exists as both cis and trans isomers, and where possible, data for both will be presented.

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **p-Menthan-7-ol**. This data is crucial for the identification, characterization, and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts for <sup>1</sup>H and <sup>13</sup>C nuclei are sensitive to their local electronic environment, providing a fingerprint of the molecular structure.

<sup>13</sup>C NMR Data

A study by Dauzonne et al. provides key insights into the  $^{13}\text{C}$  NMR spectrum of the cis isomer of **p-Menthan-7-ol**. The data was obtained using a Varian XL-100 instrument.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm ( $\text{CDCl}_3$ )
C1' (CHOH)	Data not available in search results
C2', C6' ( $\text{CH}_2$ )	Data not available in search results
C3', C5' ( $\text{CH}_2$ )	Data not available in search results
C4' (CH)	Data not available in search results
$\text{CH}(\text{CH}_3)_2$	Data not available in search results
$\text{CH}(\text{CH}_3)_2$	Data not available in search results
$\text{CH}_2\text{OH}$	Data not available in search results

Note: While the reference to the specific publication containing the data has been identified, the exact chemical shift values were not available in the search results. It is recommended to consult the original publication for the complete dataset: D. Dauzonne, N. Goasdoue, N. Platzer, *Org. Magn. Resonance* 17, 18 (1981).

#### $^1\text{H}$ NMR Data

Detailed quantitative  $^1\text{H}$  NMR data for **p-Menthan-7-ol** was not available in the performed searches. However, typical chemical shift ranges for similar alcoholic monoterpenoids suggest that the protons on the carbon bearing the hydroxyl group (CHOH) would appear in the range of 3.0-4.0 ppm, while the methyl and methylene protons of the cyclohexane ring and the isopropyl group would resonate at higher fields (0.8-2.0 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **p-Menthan-7-ol** was recorded on a Bruker IFS 85 instrument using the film technique.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3300-3400	O-H stretch (alcohol)	Strong, Broad
~2850-2960	C-H stretch (alkane)	Strong
~1450	C-H bend (alkane)	Medium
~1050	C-O stretch (alcohol)	Strong

Note: The exact peak positions were not provided in the search results. The values presented are typical for this class of compound.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment
156	Low or absent	[M] <sup>+</sup> (Molecular Ion)
138	Moderate	[M-H <sub>2</sub> O] <sup>+</sup>
95	High	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The relative intensities are qualitative descriptions based on typical mass spectra of cyclic alcohols. PubChem lists the top three peaks as m/z 95, 55, and 69 for one of the GC-MS entries.[\[1\]](#)

## Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific data. The following sections outline the general procedures for obtaining the spectroscopic data presented above.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **p-Menthan-7-ol** in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrument: Varian XL-100 NMR Spectrometer or equivalent.[\[1\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to  $^1\text{H}$  NMR to achieve adequate signal-to-noise.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy Protocol

- Sample Preparation: A thin film of neat **p-Menthan-7-ol** is prepared between two salt plates (e.g., NaCl or KBr).
- Instrument: Bruker IFS 85 FTIR Spectrometer or equivalent.[\[1\]](#)

- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically collected over the mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

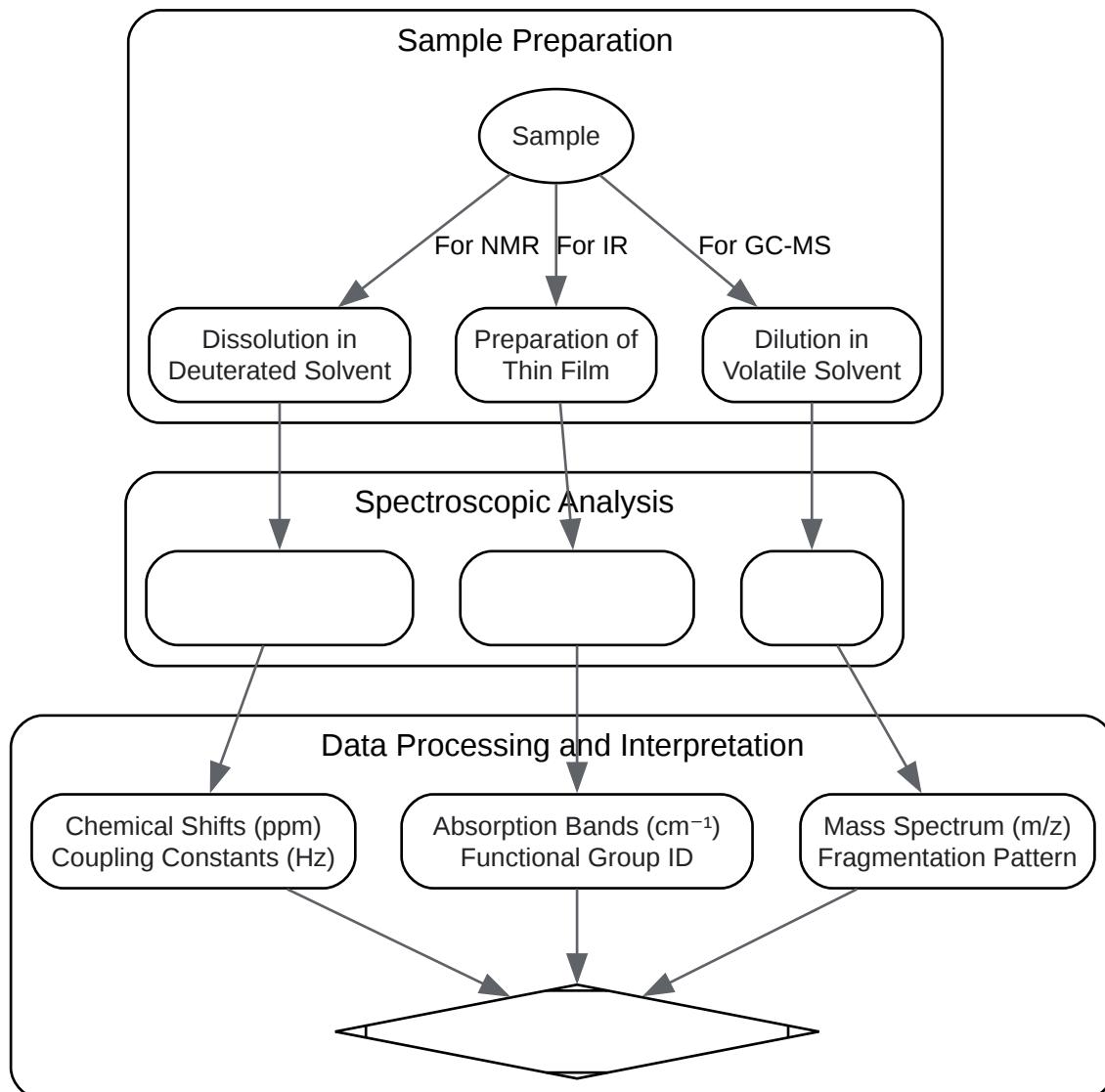
- Sample Preparation: Prepare a dilute solution of **p-Menthan-7-ol** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatograph (GC) Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of monoterpenoids.
  - Carrier Gas: Helium at a constant flow rate.
  - Injection: A small volume (e.g., 1  $\mu\text{L}$ ) of the sample is injected in split mode.
  - Temperature Program: A temperature gradient is used to elute the components, for example, starting at 60°C and ramping up to 240°C.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: A mass range of m/z 40-400 is typically scanned.

- Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **p-Menthan-7-ol**.

Workflow for Spectroscopic Analysis of p-Menthan-7-ol



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## References

- 1. p-Menthan-7-ol | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
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